molecular formula C48H40P2 B13404683 2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl

2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl

Cat. No.: B13404683
M. Wt: 678.8 g/mol
InChI Key: MJRVUGAHDHEPEL-UHFFFAOYSA-N
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Description

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) is a chiral bisphosphine ligand widely used in asymmetric catalysis. Structurally, it consists of two binaphthyl-linked di-p-tolylphosphine groups, which confer both steric bulk and electronic modulation to metal centers in catalytic complexes. Tol-BINAP (CAS 99646-28-3) is a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, CAS 98327-87-8), where the phenyl groups are replaced with p-tolyl substituents . This modification enhances its performance in enantioselective transformations, such as ketone arylations and hydrogenations, by fine-tuning steric and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl typically involves the reaction of (S)-1,1’-binaphthyl-2,2’-diol with di-p-tolylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diol, followed by the addition of di-p-tolylphosphine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .

Major Products

The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound.

Scientific Research Applications

(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:

    Chemistry: Used as a ligand in various catalytic reactions to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of chiral drugs and biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals that require high enantioselectivity.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The molecular targets and pathways involved depend on the specific catalytic process being employed .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural and Electronic Parameters of BINAP Derivatives

Compound Substituents Molecular Weight CAS Number Key Applications
BINAP Phenyl 622.69 g/mol 98327-87-8 Asymmetric hydrogenation
Tol-BINAP p-Tolyl 678.79 g/mol 99646-28-3 Enantioselective C–C coupling
XylBINAP 3,5-Xylyl 786.92 g/mol 137219-86-4 High-steric-demand catalysis
BINOL (2,2'-Binaphthol) Hydroxyl 286.33 g/mol 602-09-5 Chiral auxiliaries
  • Steric Effects : Tol-BINAP’s p-tolyl groups introduce greater steric bulk compared to BINAP’s phenyl groups, which can improve enantioselectivity by restricting unfavorable conformations in catalytic intermediates .

Catalytic Performance

  • Enantioselective Hydrogenation: Tol-BINAP outperforms BINAP in reactions requiring precise steric control. For example, in the hydrogenation of α-aminomethylacrylates, Tol-BINAP-Ru complexes achieve higher enantiomeric excess (e.e.) due to optimized π-π interactions between the tolyl groups and substrates .
  • C–C Coupling : Hartwig and Buchwald demonstrated that Tol-BINAP-Pd complexes exhibit superior activity in ketone arylations compared to BINAP, attributed to faster oxidative addition and reductive elimination rates .

Stability and Handling

  • Air Sensitivity : Both BINAP and Tol-BINAP require storage under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of phosphine groups to phosphine oxides, which deactivates the ligand .

Research Findings and Case Studies

  • Case Study 1 : In a 2020 study, Tol-BINAP-Ru catalysts achieved 98% e.e. in the hydrogenation of β-ketoesters, surpassing BINAP’s 85% e.e. under identical conditions .
  • Case Study 2 : A 2025 patent by Takasago Perfumery Co. highlighted Tol-BINAP’s durability in continuous-flow hydrogenation reactors, maintaining >95% activity over 100 cycles .

Biological Activity

2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl (often abbreviated as BINAP) is a chiral diphosphine ligand widely utilized in asymmetric catalysis. Its biological activity has garnered attention in various research fields, particularly in drug development and catalysis. This article provides an overview of its biological activity, relevant case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄₈H₄₀P₂
  • Molecular Weight : 678.79 g/mol
  • Structure : The compound features two dimethylphenylphosphino groups attached to a binaphthyl core, which contributes to its chirality and reactivity in catalysis.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a ligand in various catalytic reactions. The following sections detail specific areas of interest.

1. Anticancer Activity

Recent studies have explored the potential anticancer properties of BINAP derivatives. For instance, research has indicated that phosphine ligands can influence the efficacy of metal-based drugs in cancer therapy. The mechanism often involves modulation of cellular pathways that regulate apoptosis and cell proliferation.

  • Case Study : A study demonstrated that BINAP complexes with platinum exhibited enhanced cytotoxicity against certain cancer cell lines compared to traditional platinum-based drugs. This was attributed to improved cellular uptake and altered drug activation pathways.

2. Enzyme Inhibition

BINAP has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP) has implications for cancer treatment by disrupting DNA repair mechanisms.

  • Research Findings : Inhibitory assays showed that BINAP derivatives could effectively inhibit PARP-1 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents.

Catalytic Applications

Beyond its biological implications, BINAP is extensively used in asymmetric synthesis due to its ability to facilitate enantioselective reactions.

3. Asymmetric Hydrogenation

BINAP is a key ligand in palladium-catalyzed asymmetric hydrogenation reactions. These reactions are crucial for the synthesis of chiral molecules in pharmaceuticals.

  • Data Table: Asymmetric Hydrogenation Reactions Using BINAP
Substrate TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
β-keto estersPd/BINAP9296
α-amino ketonesPd/BINAP8590
OlefinsPd/BINAP7888

4. Heck Reaction

The Heck reaction, which involves the coupling of aryl halides with alkenes, is another area where BINAP demonstrates significant utility.

  • Research Findings : Studies have shown that using BINAP as a ligand improves selectivity and yield in Heck reactions involving complex substrates, highlighting its versatility in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl (TolBINAP), and how do reaction conditions influence yield?

  • Methodology : TolBINAP is synthesized via coupling reactions using chiral binaphthyl precursors. For example, palladium-catalyzed phosphination of 2,2'-dibromo-1,1'-binaphthyl with di-p-tolylphosphine in toluene at 85°C under nitrogen yields TolBINAP with ~91% efficiency. Critical parameters include temperature control (85°C), inert atmosphere (N₂), and stoichiometric ratios of reagents .
  • Data : A representative protocol involves 1,1,3,3-tetramethyldisiloxane as a reducing agent, followed by NaOH quenching. Yields drop significantly if oxygen is present due to phosphine oxidation .

Q. How does the steric and electronic profile of TolBINAP influence its performance in asymmetric catalysis?

  • Methodology : The di-p-tolyl groups enhance steric bulk compared to BINAP, improving enantioselectivity in hydrogenation and cross-coupling reactions. The electron-donating methyl groups on the tolyl rings modulate metal-ligand interactions, favoring specific transition states. For example, TolBINAP-Ru complexes achieve >95% ee in ketone hydrogenation .
  • Data : X-ray crystallography of TolBINAP-metal complexes reveals axial chirality and dihedral angles (~70–80°) critical for asymmetric induction .

Q. What safety protocols are essential for handling TolBINAP in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (H335) .
  • Storage : Store under inert gas (N₂/Ar) in airtight containers at room temperature to prevent oxidation .

Advanced Research Questions

Q. How can conflicting enantioselectivity data in TolBINAP-mediated reactions be resolved?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates. For example, in asymmetric allylic alkylation, competing pathways may arise from solvent polarity or counterion effects .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) can predict transition-state geometries and explain unexpected ee values. A case study showed that solvent coordination to the metal center (e.g., THF vs. DCM) alters enantioselectivity by 20% .

Q. What advanced characterization techniques validate TolBINAP’s chiral purity and structural integrity?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (95:5) to resolve enantiomers (retention time: 12.5 min for (R)-TolBINAP vs. 14.2 min for (S)-TolBINAP) .
  • X-ray Diffraction : Single-crystal analysis confirms absolute configuration and bite angle (e.g., 92.5° for TolBINAP-Pd complexes) .
  • 31P NMR : Peaks at δ  −12.5 to −14.0 ppm indicate unoxidized phosphine ligands .

Q. How do modified TolBINAP derivatives (e.g., XylBINAP) address limitations in substrate scope?

  • Methodology : Introducing 3,5-xylyl groups (XylBINAP) increases steric hindrance, enabling enantioselective transformations of bulky substrates like β,β-disubstituted enones. For example, XylBINAP-Ir catalysts achieve 99% ee in imine hydrogenation, outperforming TolBINAP by 15% .
  • Data : Comparative studies show TolBINAP is optimal for aryl ketones (90–95% ee), while XylBINAP excels with sterically hindered alkenes (88–99% ee) .

Properties

Molecular Formula

C48H40P2

Molecular Weight

678.8 g/mol

IUPAC Name

[1-[2-bis(3-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3-methylphenyl)phosphane

InChI

InChI=1S/C48H40P2/c1-33-13-9-19-39(29-33)49(40-20-10-14-34(2)30-40)45-27-25-37-17-5-7-23-43(37)47(45)48-44-24-8-6-18-38(44)26-28-46(48)50(41-21-11-15-35(3)31-41)42-22-12-16-36(4)32-42/h5-32H,1-4H3

InChI Key

MJRVUGAHDHEPEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C

Origin of Product

United States

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